![molecular formula C14H19BO5S B13496500 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]oxathiine 4,4-dioxide](/img/structure/B13496500.png)
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]oxathiine 4,4-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione is a complex organic compound that features a boron-containing dioxaborolane group and a benzoxathiine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione typically involves the formation of the dioxaborolane group followed by its attachment to the benzoxathiine ring. One common method involves the use of pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a starting material. The reaction conditions often include the presence of a palladium catalyst and a suitable solvent such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, while oxidation reactions produce boronic acids.
Wissenschaftliche Forschungsanwendungen
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione has a wide range of applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Its derivatives are explored for potential therapeutic applications, including as enzyme inhibitors and anticancer agents.
Wirkmechanismus
The mechanism of action of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione involves its interaction with specific molecular targets and pathways. The dioxaborolane group can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes and proteins. This interaction can modulate the activity of these molecules, leading to various biological effects. Additionally, the compound’s ability to participate in cross-coupling reactions allows it to be incorporated into larger molecular structures, enhancing its functionality .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar cross-coupling reactions.
Bis(pinacolato)diboron: Another boron reagent commonly used in organic synthesis.
Phenylboronic acid pinacol ester: A boronic ester used in Suzuki-Miyaura cross-coupling reactions.
Uniqueness
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione stands out due to its unique combination of a dioxaborolane group and a benzoxathiine ring. This structural feature imparts distinct reactivity and functional properties, making it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of advanced materials .
Eigenschaften
Molekularformel |
C14H19BO5S |
|---|---|
Molekulargewicht |
310.2 g/mol |
IUPAC-Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4λ6-benzoxathiine 4,4-dioxide |
InChI |
InChI=1S/C14H19BO5S/c1-13(2)14(3,4)20-15(19-13)10-5-6-11-12(9-10)21(16,17)8-7-18-11/h5-6,9H,7-8H2,1-4H3 |
InChI-Schlüssel |
ZURDNZCZCISDOW-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCCS3(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



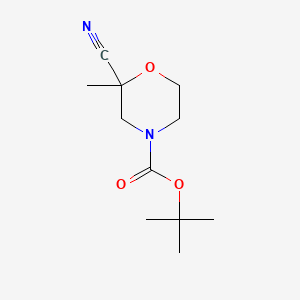
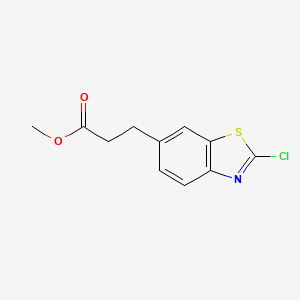
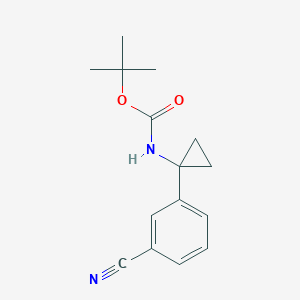
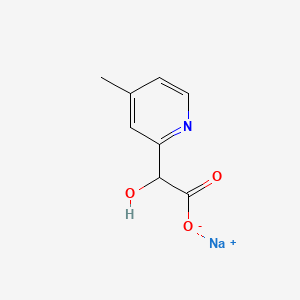
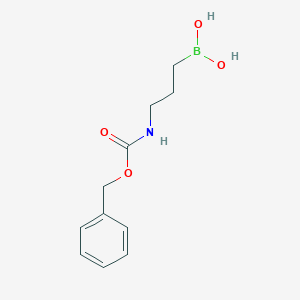
![2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid](/img/structure/B13496466.png)

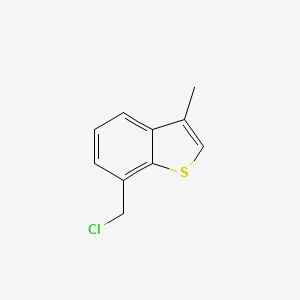
![{8,8-Difluorodispiro[2.0.3^{4}.1^{3}]octan-6-yl}methanethiol](/img/structure/B13496488.png)
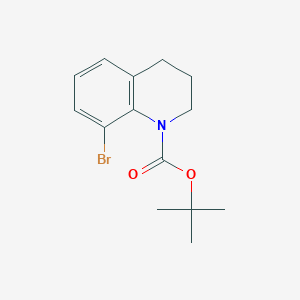
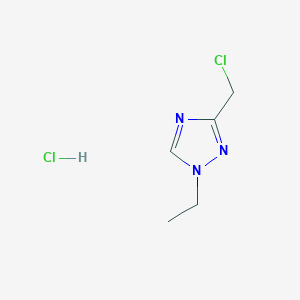
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dichlorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13496507.png)

